

Frax486: A Profile of a Selective Group I PAK Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Frax486

Cat. No.: B15605124

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of **Frax486**'s kinase specificity against other relevant inhibitors, supported by experimental data. **Frax486** is a potent, ATP-competitive inhibitor of p21-activated kinases (PAKs), demonstrating significant selectivity for Group I PAKs (PAK1, PAK2, and PAK3) over Group II PAKs.

Kinase Inhibition Profile of Frax486

Frax486 has been characterized as a highly selective inhibitor of Group I PAKs.^[1] In vitro biochemical assays have demonstrated its nanomolar potency against PAK1, PAK2, and PAK3, with significantly lower activity against the Group II member, PAK4.^[1]

Kinase	Frax486 IC50 (nM)
PAK1	8.25
PAK2	39.5
PAK3	55.3
PAK4	779

Table 1: Inhibitory activity of Frax486 against PAK family kinases. Data obtained from in vitro kinase assays.^[1]

Comparison with Other PAK Inhibitors

To provide a comprehensive understanding of **Frax486**'s specificity, its profile is compared with other notable PAK inhibitors: FRAX597, a fellow Group I selective inhibitor, and PF-3758309, a pan-PAK inhibitor.

Kinase	Frax486 IC50 (nM)	FRAX597 IC50 (nM)	PF-3758309 Ki (nM) / IC50 (nM)
Group I			
PAK1	8.25	8	13.7 (Ki)
PAK2	39.5	13	190 (IC50)
PAK3	55.3	19	99 (IC50)
Group II			
PAK4	779	>10,000	18.7 (Ki)
PAK5	Not Reported	Not Reported	18.1 (Ki)
PAK6	Not Reported	23% inhibition at 100nM	17.1 (Ki)

Table 2: Comparison of the inhibitory potency of Frax486, FRAX597, and PF-3758309 against PAK isoforms.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

While a comprehensive kinome scan of **Frax486** against a broad panel of kinases is not publicly available, data for the related Group I inhibitor, FRAX597, reveals some off-target activity. At a concentration of 100 nM, FRAX597 showed significant inhibition of YES1 (87%), RET (82%), CSF1R (91%), and TEK (87%).[\[4\]](#) This suggests that **Frax486** may have a similar off-target profile, a critical consideration for its experimental use. In contrast, the pan-PAK inhibitor PF-3758309 shows broad activity across both Group I and Group II PAKs.[\[2\]](#)[\[7\]](#)

Experimental Methodologies

The determination of the half-maximal inhibitory concentration (IC₅₀) values for **Frax486** was conducted using a robust and widely accepted biochemical assay.

Z'-LYTE™ Kinase Assay:

This assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a synthetic FRET (Fluorescence Resonance Energy Transfer) peptide substrate.[\[8\]](#)[\[9\]](#)[\[10\]](#)

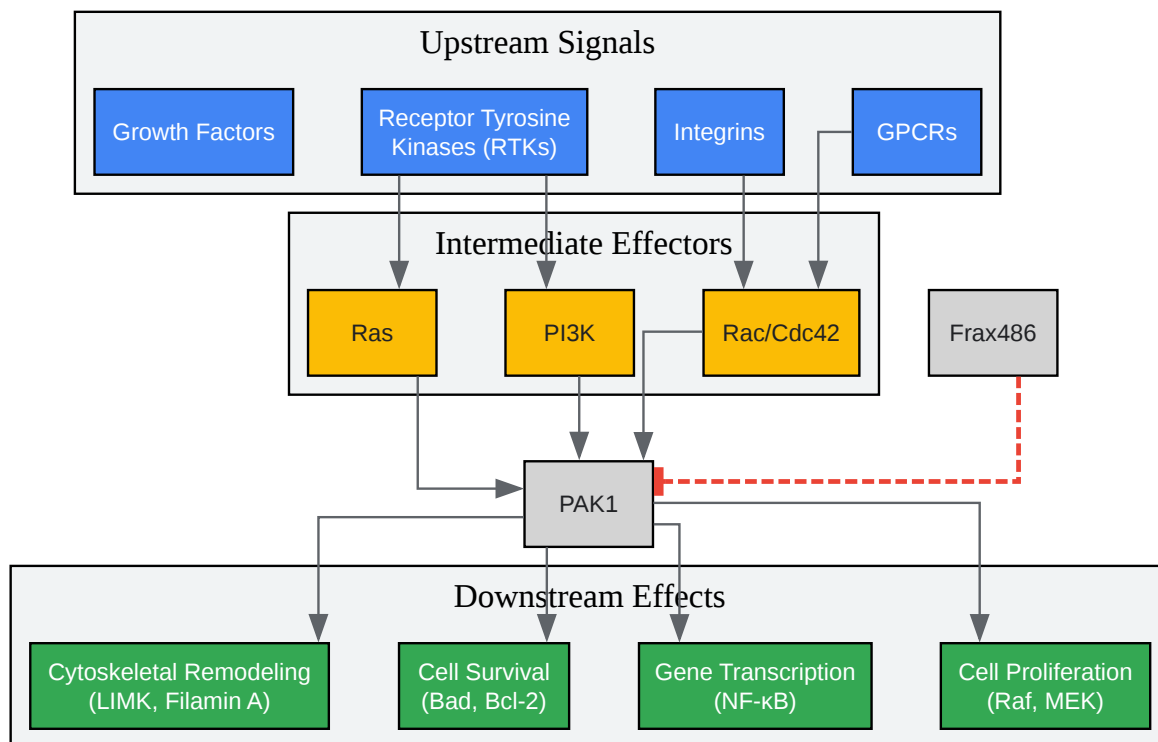
Principle:

- A kinase phosphorylates a FRET peptide substrate, which contains a donor (Coumarin) and an acceptor (Fluorescein) fluorophore.[\[9\]](#)
- A development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated FRET peptides.[\[8\]](#)
- Cleavage of the non-phosphorylated peptide disrupts FRET, leading to an increase in the donor emission.
- Phosphorylation of the peptide protects it from cleavage, maintaining the FRET signal.[\[8\]](#)
- The ratio of donor to acceptor emission is measured. A low ratio indicates high kinase activity (and low inhibition), while a high ratio signifies low kinase activity (and high inhibition).[\[9\]](#)

The IC₅₀ values are then calculated by measuring the kinase activity over a range of inhibitor concentrations.

PAK1 Signaling Pathway

Frax486 primarily targets Group I PAKs, with PAK1 being a key member. PAK1 is a central node in various signaling pathways that regulate cell proliferation, survival, and cytoskeletal dynamics. Its activation is initiated by upstream signals, leading to the phosphorylation of numerous downstream substrates.



[Click to download full resolution via product page](#)

Figure 1. Simplified PAK1 Signaling Pathway and the inhibitory action of **Frax486**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor FRAX486 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. biorxiv.org [biorxiv.org]
- 8. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Frax486: A Profile of a Selective Group I PAK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605124#frax486-specificity-profiling-against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com